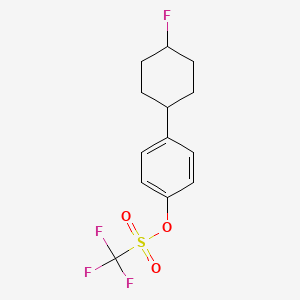![molecular formula C15H9F3N2O B14249227 Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- CAS No. 502422-30-2](/img/structure/B14249227.png)
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. One such method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination, fluorination, and cyclization to form the desired product . The choice of method depends on the specific requirements of the target compound and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bu4N+F- in DMF, sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): Used in crop protection products and has similar pest control properties.
4-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
502422-30-2 |
|---|---|
Molecular Formula |
C15H9F3N2O |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
4-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
InChI Key |
WNNWPJHJJXOCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
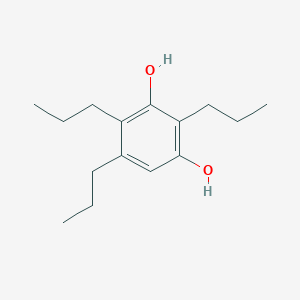
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
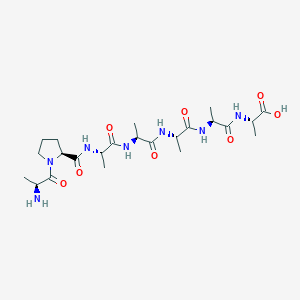
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
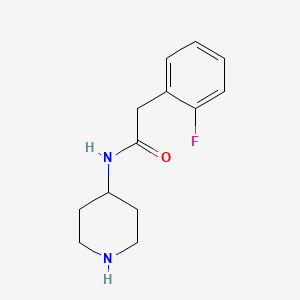

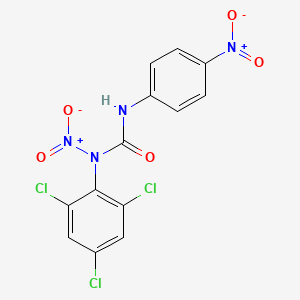

![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
